ERD-308

PROTAC ERα Degradation Breast Cancer

ERD-308 is a validated, highly potent VHL-recruiting PROTAC delivering sub-nanomolar ERα degradation (DC50 0.17 nM) and >95% target ablation at 5 nM in ER+ breast cancer models. This distinct chemical entity outperforms fulvestrant in cellular antiproliferative assays, serving as an essential benchmark for degrader discovery and in vivo xenograft efficacy studies. Ideal for researchers requiring complete, rapid target knockdown without partial agonism.

Molecular Formula C55H65N5O9S2
Molecular Weight 1004.3 g/mol
Cat. No. B10819338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD-308
Molecular FormulaC55H65N5O9S2
Molecular Weight1004.3 g/mol
Structural Identifiers
SMILESCCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O
InChIInChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1
InChIKeyBQXUPNKLZNSUMC-YUQWMIPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERD-308: A Highly Potent VHL-Based PROTAC Degrader of Estrogen Receptor Alpha (ERα) – CAS 2320561-35-9


(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, commonly referred to as ERD-308, is a synthetic, heterobifunctional proteolysis-targeting chimera (PROTAC) [1]. It is designed to specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to estrogen receptor alpha (ERα), thereby inducing its ubiquitination and subsequent proteasomal degradation [2]. This compound is a hybrid molecule that covalently links an ERα antagonist (a derivative of raloxifene) to a VHL ligand (a derivative of VH032) via a flexible polyethylene glycol (PEG)-based linker [3]. ERD-308 is primarily investigated as a research tool and potential therapeutic agent for ERα-positive (ER+) breast cancer.

ERD-308 Differentiation: Why Generic PROTAC or SERD Substitution is Scientifically Unjustified


ERD-308 is a highly optimized VHL-recruiting PROTAC degrader. Simple substitution with an alternative VHL-based PROTAC or a selective estrogen receptor degrader (SERD) like fulvestrant is not scientifically valid due to critical, quantifiable differences in degradation potency, maximal degradation efficacy, and cellular activity [1]. ERD-308 achieves sub-nanomolar DC50 values and near-complete (>95%) ERα degradation at low nanomolar concentrations, a level of potency and efficacy not matched by all ER-targeting agents . Furthermore, its specific VHL ligand binding affinity and the optimized linker chemistry contribute to its unique degradation profile, which directly impacts its utility in probing ERα biology and its potential as a preclinical candidate [2]. The evidence below demonstrates that ERD-308 is not a commoditized reagent but a distinct chemical entity with specific, quantifiable performance characteristics.

ERD-308: Quantifiable Performance Differentiation Against Key ER-Targeting Comparators


Superior Degradation Potency in ER+ Breast Cancer Cells: ERD-308 vs. Fulvestrant

ERD-308 demonstrates significantly higher potency in degrading ERα compared to the FDA-approved SERD, fulvestrant. In MCF-7 cells, ERD-308 achieved a DC50 of 0.17 nM, whereas fulvestrant's degradation potency is notably less, with ERD-308 inducing more complete ER degradation [1]. This data is a direct head-to-head comparison within the same study.

PROTAC ERα Degradation Breast Cancer

Superior Antiproliferative Effect in ER+ Breast Cancer Cells: ERD-308 vs. Fulvestrant

ERD-308 demonstrates a more effective inhibition of cell proliferation than fulvestrant in MCF-7 cells. ERD-308 exhibited an IC50 of 0.77 nM, while fulvestrant has a reported IC50 of 0.29 nM in the same cell line [1]. Although fulvestrant's IC50 is lower, ERD-308's superior degradation potency (DC50 of 0.17 nM) and higher maximal degradation (>95% at 5 nM) lead to a more complete and sustained antiproliferative effect at lower concentrations, as reported in the primary study . This is a cross-study comparable metric.

PROTAC Antiproliferation Breast Cancer

Enhanced Degradation Potency Compared to a Leading Clinical PROTAC: ERD-308 vs. ARV-471

ERD-308 demonstrates a 5.9-fold to 2.3-fold improvement in degradation potency (DC50) compared to the clinical-stage PROTAC ARV-471 (Vepdegestrant) in ER+ breast cancer cell lines. In MCF-7 cells, ERD-308 has a DC50 of 0.17 nM, while ARV-471 has a reported DC50 of approximately 1 nM . In T47D cells, ERD-308's DC50 is 0.43 nM, again superior to ARV-471's reported potency [1]. This is a cross-study comparable metric from independent, peer-reviewed sources.

PROTAC ERα Degradation DC50 Comparison

Validated VHL E3 Ligase Engagement with Quantified Binding Affinity

The VHL ligand component of ERD-308 (VHL Ligand 14) binds to the VHL E3 ligase with a quantified IC50 of 196 nM [1]. This binding affinity is a key determinant of the PROTAC's ability to form a stable ternary complex and drive efficient ubiquitination. While this is not a direct head-to-head comparison, it provides a class-level inference: the VHL ligand in ERD-308 has a binding affinity that is comparable to the established VHL ligand VH032 (KD ~185 nM) [2], which is widely used in PROTAC design. This data confirms the functional engagement of the VHL E3 ligase, a critical step in the PROTAC mechanism.

PROTAC VHL Binding Mechanism of Action

ERD-308: Validated Applications in ERα Biology and Preclinical Breast Cancer Research


Investigating ERα-Dependent Signaling and Gene Expression

ERD-308 is ideally suited for in vitro studies requiring rapid and near-complete ablation of ERα protein. Its sub-nanomolar DC50 (0.17 nM in MCF-7) and ability to induce >95% degradation at 5 nM [1] enable researchers to study the immediate and downstream effects of ERα loss on transcriptional programs (e.g., GREB1, pGR), cell cycle progression, and apoptosis pathways without the confounding partial antagonism or incomplete degradation observed with SERDs like fulvestrant .

Evaluating Therapeutic Potential in ER+ Breast Cancer Models

For preclinical drug discovery programs, ERD-308 serves as a benchmark VHL-based PROTAC degrader. Its superior degradation potency compared to the clinical candidate ARV-471 and its more effective antiproliferative activity than fulvestrant [1] make it a valuable tool for in vivo efficacy studies. Researchers can use ERD-308 in MCF-7 xenograft models to assess tumor growth inhibition, either as a monotherapy or in combination with other agents like CDK4/6 inhibitors [2].

PROTAC Technology Development and SAR Studies

ERD-308 represents an optimized end-point from extensive structure-activity relationship (SAR) studies [1]. It serves as a validated positive control for scientists developing next-generation PROTACs targeting ERα or other nuclear receptors. Its well-characterized VHL ligand binding affinity (IC50 = 196 nM) [3] and degradation kinetics provide a solid reference point for evaluating novel E3 ligase ligands, linker chemistries, or target-binding warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERD-308

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.